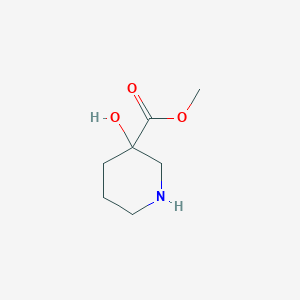

Methyl 3-hydroxypiperidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-hydroxypiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-6(9)7(10)3-2-4-8-5-7/h8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTESLNLUWWTVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729329 | |

| Record name | Methyl 3-hydroxypiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008779-94-9 | |

| Record name | Methyl 3-hydroxypiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Methyl 3-hydroxypiperidine-3-carboxylate

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry, prized for its utility in constructing complex molecular architectures for novel therapeutics. The strategic placement of a hydroxyl and a carboxylate group on a piperidine scaffold at a quaternary center presents unique synthetic challenges. This technical guide provides a comprehensive exploration of a robust synthetic pathway to this target molecule. We will delve into a multi-step synthesis commencing from readily available starting materials, centered around a strategic Dieckmann condensation to construct the core piperidine ring. This guide offers a detailed retrosynthetic analysis, mechanistic insights into each key transformation, step-by-step experimental protocols, and a discussion of the critical parameters governing reaction outcomes. The content is tailored for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to this synthesis.

Introduction and Strategic Overview

The piperidine moiety is a "privileged scaffold," appearing frequently in FDA-approved drugs due to its favorable pharmacokinetic properties.[1] Functionalization of this ring system, particularly with stereocenters or quaternary carbons, provides access to novel chemical space. This compound incorporates a challenging quaternary stereocenter bearing both a hydroxyl and a methyl ester group. Its synthesis requires careful strategic planning to control regioselectivity and functional group compatibility.

The primary challenge lies in the efficient construction of the substituted piperidine ring. Direct functionalization of a pre-existing piperidine is often difficult and lacks regiocontrol. Therefore, a more effective strategy involves building the functional groups into an acyclic precursor and then performing a cyclization reaction. This guide will focus on a highly effective approach: the intramolecular Dieckmann condensation of a suitably substituted amino diester.[2] This strategy offers excellent control over the ring formation and positions the necessary functional groups for subsequent modification.

The overall synthetic strategy can be summarized in four key stages:

-

Precursor Synthesis: Assembly of an acyclic diester with a nitrogen atom destined to become the piperidine heteroatom. An N-benzyl protecting group is employed for its stability and ease of removal.

-

Cyclization: An intramolecular Dieckmann condensation to form the 6-membered piperidine ring, yielding a β-keto ester intermediate.

-

Reduction: Selective reduction of the ketone to the desired tertiary alcohol.

-

Deprotection: Removal of the N-benzyl group to yield the final target molecule.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule (I) reveals a clear and efficient pathway based on the Dieckmann condensation.

The final deprotection step (removal of the N-benzyl group) from intermediate II via catalytic transfer hydrogenation is a standard and reliable transformation.[3] Intermediate II can be obtained by the reduction of the β-keto ester III . The ketone in III arises directly from the key Dieckmann condensation cyclization of the acyclic amino diester IV . This precursor, a crucial component, can be assembled through the N-alkylation of N-benzyl glycine methyl ester (V ) with methyl acrylate. This retrosynthetic blueprint breaks down a complex target into simple, commercially available starting materials: N-benzylglycine, methanol, and methyl acrylate.

Key Synthetic Transformations: Mechanisms and Rationale

Synthesis of the Dieckmann Precursor (IV)

The synthesis begins with the construction of the acyclic amino diester. The first step is the Fischer esterification of N-benzylglycine to produce N-benzylglycine methyl ester (V ). This is a classic acid-catalyzed equilibrium reaction, driven to completion by using an excess of the alcohol (methanol) and/or by removing the water byproduct.[4][5]

The subsequent step is a Michael addition. The secondary amine of N-benzylglycine methyl ester acts as a nucleophile, attacking the electron-deficient β-carbon of methyl acrylate. This reaction proceeds readily without a catalyst, forming the desired diester precursor, N-Benzyl-N-(2-methoxycarbonylethyl)glycine methyl ester (IV) .

The Dieckmann Condensation: Ring Formation

The core of this synthesis is the Dieckmann condensation, an intramolecular version of the Claisen condensation, which is highly effective for forming 5- and 6-membered rings.[2] In this step, the acyclic diester IV is treated with a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), to induce cyclization.

Mechanism:

-

Enolate Formation: The base abstracts an α-proton from one of the ester groups to form an enolate. The proton at the α-position to the glycine-derived carbonyl is more acidic and accessible.

-

Intramolecular Attack: The nucleophilic enolate attacks the carbonyl carbon of the other ester group, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, expelling a methoxide leaving group to form the cyclic β-keto ester, Methyl 1-benzyl-3-oxopiperidine-4-carboxylate (III) .[6]

-

Deprotonation (Driving Force): The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. The methoxide generated in the previous step rapidly deprotonates this position, forming a stabilized enolate. This irreversible deprotonation is the thermodynamic driving force for the entire reaction sequence.[7]

-

Acidic Workup: A final acidic workup is required to neutralize the enolate and yield the neutral β-keto ester product.

Choice of Base: Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic base, and the deprotonation generates hydrogen gas, which simply bubbles out of the reaction, preventing equilibrium issues. Sodium methoxide (NaOMe) can also be used, but transesterification is a potential side reaction if not carefully controlled.

Reduction of the β-Keto Ester

The conversion of the ketone in intermediate III to the tertiary hydroxyl group in II is achieved via reduction. Standard reducing agents like sodium borohydride (NaBH₄) are well-suited for this transformation. NaBH₄ is a mild and selective reagent that will reduce the ketone without affecting the ester functionality. The hydride (H⁻) from the borohydride attacks the electrophilic carbonyl carbon of the ketone, and subsequent protonation during aqueous workup yields the tertiary alcohol.

While this synthesis produces a racemic mixture, it is worth noting that stereoselective reductions of β-keto esters are a significant area of research, often employing biocatalytic methods with enzymes like ketoreductases (KREDs) or engineered baker's yeast to achieve high diastereomeric and enantiomeric excess.[8][9][10]

N-Debenzylation via Catalytic Transfer Hydrogenation

The final step is the removal of the N-benzyl protecting group. While standard catalytic hydrogenation with H₂ gas is effective, Catalytic Transfer Hydrogenation (CTH) is a safer and more convenient laboratory-scale alternative that avoids the need for high-pressure hydrogenation equipment.[11]

In this method, a hydrogen donor molecule, such as ammonium formate (HCOONH₄), is used to generate hydrogen in situ in the presence of a palladium on carbon (Pd/C) catalyst.[3] The catalyst facilitates the transfer of hydrogen, leading to the hydrogenolysis (cleavage) of the carbon-nitrogen bond of the benzyl group. The byproducts are toluene and ammonia/carbon dioxide, which are easily removed during workup. This method is highly efficient and compatible with a wide range of functional groups, including esters and alcohols.[12][13]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Protocol 4.1: Synthesis of N-Benzyl-N-(2-methoxycarbonylethyl)glycine methyl ester (IV)

-

Esterification: To a round-bottom flask containing anhydrous methanol (200 mL), cautiously add thionyl chloride (1.2 eq) at 0 °C. Stir for 15 minutes. Add N-benzylglycine (1.0 eq) in portions. Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-benzylglycine methyl ester (V ) as an oil.

-

Michael Addition: Dissolve N-benzylglycine methyl ester (V , 1.0 eq) in methanol (100 mL). Add methyl acrylate (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 12-18 hours. Monitor by TLC until the starting amine is consumed. Remove the solvent under reduced pressure. The resulting crude oil, IV , is typically of sufficient purity to be used in the next step without further purification.

Protocol 4.2: Synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate (III)

-

Setup: Equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Base Suspension: Under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous toluene (150 mL).

-

Reactant Addition: Dissolve the crude diester IV (1.0 eq) in anhydrous toluene (50 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred NaH suspension over 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 2-3 hours. A precipitate will form as the sodium enolate of the product. Monitor the reaction by TLC.[6]

-

Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~5-6). Transfer the mixture to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester III . Purification can be achieved by column chromatography on silica gel.

Protocol 4.3: Synthesis of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate (II)

-

Dissolution: Dissolve the purified β-keto ester III (1.0 eq) in methanol (100 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 2-3 hours. Monitor by TLC.

-

Workup: Cool the mixture to 0 °C and slowly add acetone to quench any excess NaBH₄. Add 1 M HCl to neutralize the solution. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the hydroxyl-ester II . The product can be purified by column chromatography if necessary.

Protocol 4.4: Synthesis of this compound (I)

-

Setup: In a round-bottom flask, dissolve the N-benzyl intermediate II (1.0 eq) in methanol (100 mL).

-

Reagent Addition: Add ammonium formate (5.0 eq) followed by 10% Palladium on Carbon (Pd/C, ~10% by weight of the substrate).

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.[3]

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The residue can be purified by column chromatography or by an acid-base extraction to isolate the final product, This compound (I) .

Overall Synthetic Workflow and Data Summary

The described four-stage process provides a reliable route to the target molecule.

Table 1: Summary of Key Reaction Parameters

| Step | Reaction Type | Key Reagents | Solvent | Typical Yield |

| 1 | Fischer Esterification | SOCl₂, Methanol | Methanol | >90% |

| 2 | Michael Addition | Methyl Acrylate | Methanol | >95% (Crude) |

| 3 | Dieckmann Condensation | NaH | Toluene | 70-85% |

| 4 | Ketone Reduction | NaBH₄ | Methanol | >90% |

| 5 | N-Debenzylation | 10% Pd/C, HCOONH₄ | Methanol | 85-95% |

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the piperidine ring protons, a singlet for the methyl ester protons (~3.7 ppm), and a broad singlet for the hydroxyl and amine protons (exchangeable with D₂O).

-

¹³C NMR: Expect signals for the quaternary carbon (~70-80 ppm), the ester carbonyl (~175 ppm), the methyl ester carbon (~52 ppm), and the carbons of the piperidine ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The expected monoisotopic mass for C₇H₁₃NO₃ is 159.09 g/mol .[14]

-

Infrared (IR) Spectroscopy: Expect characteristic absorption bands for the O-H stretch (~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), and the C=O stretch of the ester (~1730 cm⁻¹).

Conclusion and Future Perspectives

This guide has detailed a logical and efficient synthetic route for the preparation of this compound. The strategy, centered on a Dieckmann condensation, provides excellent control for the construction of the core heterocyclic ring. The subsequent reduction and deprotection steps utilize mild and reliable methodologies common in modern organic synthesis.

Future work could focus on developing an asymmetric version of this synthesis. This could be achieved by employing a chiral auxiliary on the nitrogen atom during the Dieckmann condensation or, more elegantly, by utilizing stereoselective reducing agents, such as chiral boranes or enzymatic systems, for the reduction of the β-keto ester intermediate.[15] Such advancements would provide direct access to enantiomerically pure forms of this valuable building block, further enhancing its utility in the development of next-generation pharmaceuticals.

References

-

UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Retrieved from [Link]

-

Stewart, J. D. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. Retrieved from [Link]

-

Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (n.d.). Retrieved from [Link]

-

Marson, C. M., et al. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. CORE. Retrieved from [Link]

-

Ganesh, H. K., & Taylor, E. R. (1982). Stereoselective Reduction of α-Alkoxy-β-Keto Esters. Synthesis of (±)-Trachelanthic Acid and (±)-Viridifloric Acid. Synthetic Communications, 13(7). Retrieved from [Link]

-

Ishihara, K., et al. (1996). Stereoselective Reduction of α- and β-Keto Esters with Aerobic Thermophiles, Bacillus Strains. Bioscience, Biotechnology, and Biochemistry, 60(11). Retrieved from [Link]

-

ResearchGate. (2001). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Retrieved from [Link]

-

Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Rhodium.ws. Retrieved from [Link]

-

ChemBK. (2024). methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]

-

Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. RSC Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

Yakukhnov, S. A., & Ananikov, V. P. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Chad's Prep. (n.d.). Dieckmann Condensation Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Pearson. (n.d.). What is the primary difference between thermodynamic and kinetic control in enolate formation?. Retrieved from [Link]

-

Lou, S., et al. (2024). The application of palladium catalysts in catalyzing the hydrogenolysis of N-benzyl compounds. OUCI. Retrieved from [Link]

-

Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3-hydroxy piperidine.

-

Hertkorn, C., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level characterization of dissolved organic matter. Biogeosciences. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). Retrieved from [Link]

-

Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Gress, J. W., & Sobell, H. M. (2020). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

Iglesias, J., et al. (2020). Advances in catalytic routes for the production of carboxylic acids from biomass: A step forward for sustainable polymers. ResearchGate. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

-

ResearchGate. (2008). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. organicreactions.org [organicreactions.org]

- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. The application of palladium catalysts in catalyzing the hydrogenolysis of N-benzyl compounds [ouci.dntb.gov.ua]

- 14. PubChemLite - this compound hydrochloride (C7H13NO3) [pubchemlite.lcsb.uni.lu]

- 15. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-hydroxypiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and bioactive molecules. Its conformational flexibility and ability to present substituents in distinct three-dimensional vectors make it an invaluable building block in drug design. This guide focuses on a specific, functionalized derivative: Methyl 3-hydroxypiperidine-3-carboxylate.

This molecule incorporates several key chemical features onto the piperidine ring: a tertiary alcohol, a secondary amine, and a methyl ester. The unique placement of the hydroxyl and carboxylate groups at the same carbon (C3) creates a quaternary center, which can impart specific steric and electronic properties, making it a potentially valuable, yet not extensively characterized, synthon for creating complex molecular architectures and novel therapeutic agents. This document serves as a comprehensive technical resource, consolidating predicted properties, plausible synthetic strategies, and analytical methodologies to facilitate its use in research and development.

Molecular Structure and Core Properties

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers. This compound is a heterocyclic compound whose properties are largely dictated by the interplay of its functional groups.

Caption: 2D structure of this compound.

The core properties and identifiers for this compound, primarily based on its hydrochloride salt, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | PubChem[1] |

| Molecular Weight | 159.19 g/mol | PubChem[1] |

| IUPAC Name | This compound | - |

| SMILES | COC(=O)C1(CCCNC1)O | PubChem[1] |

| InChIKey | XTESLNLUWWTVGF-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | Not assigned for free base; 1186663-43-3 for HCl salt (isomer) | Chembook[2] |

Physicochemical Properties: Data and Interpretation

Direct experimental data for this compound is limited. The following table presents predicted values, which provide a strong basis for experimental design and application. The data for melting and boiling points are derived from a structural isomer, Methyl 3-hydroxypiperidine-1-carboxylate, and should be considered as estimates.

| Physicochemical Property | Predicted Value | Significance in Drug Development | Source |

| Melting Point | ~47 °C (estimate) | Influences formulation (solid vs. liquid), purification (crystallization), and handling protocols. | Chemchart[3] |

| Boiling Point | ~248 °C (estimate) | Key for purification by distillation and assessing thermal stability. | Chemchart[3] |

| Water Solubility | 94,300 mg/L (High) | High aqueous solubility is generally favorable for bioavailability and formulation of aqueous dosage forms. | Chemchart[3] |

| logP (XlogP) | -0.6 | The negative value indicates high hydrophilicity, suggesting low potential for passive diffusion across lipid membranes. | PubChem[1] |

| pKa (Predicted) | Amine (NH): ~9.5-10.5, Alcohol (OH): ~14-15 | The basicity of the piperidine nitrogen is critical for salt formation, solubility at different pH values, and receptor binding. | General knowledge |

Expert Interpretation: The combination of a predicted high water solubility and a negative logP value firmly places this molecule in the hydrophilic category. While excellent for aqueous formulations, its low lipophilicity may pose a challenge for crossing the blood-brain barrier or cell membranes via passive diffusion, a critical consideration for CNS targets or intracellular mechanisms of action. The secondary amine provides a handle for salt formation, which can be exploited to further enhance solubility and stability.

Synthesis and Purification Strategy

Caption: Proposed workflow for the synthesis of the target compound.

Protocol 4.1: Proposed Synthesis via Cyanohydrin Route

This protocol outlines a plausible, multi-step synthesis. The choice of an N-benzyl protecting group is strategic, as it is stable under the conditions for cyanohydrin formation and esterification and can be cleanly removed via hydrogenolysis.

-

Step 1: Synthesis of N-Benzyl-3-oxopiperidine:

-

Rationale: Start from commercially available 3-hydroxypiperidine. The protection of the nitrogen is essential to prevent side reactions in subsequent steps. Oxidation provides the key ketone intermediate.

-

Procedure:

-

To a solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM), add triethylamine (2.5 eq).

-

Add benzyl bromide (1.1 eq) dropwise at 0 °C and allow the reaction to warm to room temperature overnight.

-

Work up the reaction with aqueous sodium bicarbonate, extract with DCM, dry, and concentrate to yield N-benzyl-3-hydroxypiperidine.

-

Dissolve the product in DCM and add Dess-Martin periodinane (1.5 eq). Stir for 2-4 hours until oxidation is complete (monitored by TLC).

-

Quench with sodium thiosulfate solution, extract, and purify by column chromatography to yield N-benzyl-3-oxopiperidine.

-

-

-

Step 2: Cyanohydrin Formation and Esterification:

-

Rationale: The addition of cyanide to the ketone, followed by hydrolysis and esterification, constructs the C3-quaternary center with the required hydroxyl and ester functionalities.

-

Procedure:

-

To a solution of N-benzyl-3-oxopiperidine (1.0 eq) in methanol (MeOH), add sodium cyanide (1.2 eq) followed by dropwise addition of acetic acid (1.2 eq) at 0 °C.

-

Stir the reaction for 24 hours.

-

Carefully neutralize and introduce HCl gas or add acetyl chloride to catalyze the esterification of the nitrile to the methyl ester in situ.

-

Reflux for 6-8 hours.

-

Cool, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate. Purify by column chromatography.

-

-

-

Step 3: N-Deprotection:

-

Rationale: The final step is the removal of the benzyl protecting group to yield the free secondary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve the N-benzyl protected product in methanol.

-

Add Palladium on carbon (10% w/w, ~5 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete (TLC monitoring).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product.

-

-

Protocol 4.2: Purification and Validation

A self-validating protocol ensures the final compound meets the required standards of identity and purity.

-

Purification: The crude product from the final step should be purified using silica gel column chromatography. A gradient elution system, such as 0-10% methanol in dichloromethane with 0.5% ammonium hydroxide, is typically effective for polar amines.

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): Analyze the purified product on a C18 column with a mobile phase of water/acetonitrile containing 0.1% formic acid. Purity should be ≥98% by peak area at 210 nm.

-

-

Identity Confirmation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight. The observed mass for the [M+H]⁺ ion should be 160.0968, matching the theoretical value.[1]

-

NMR Spectroscopy: The structural identity must be unequivocally confirmed by ¹H and ¹³C NMR as detailed in the next section.

-

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation.[6] The following are the expected spectral characteristics for this compound.[7][8]

| Technique | Expected Features |

| ¹H NMR | ~3.7 ppm (s, 3H): Methyl ester (-OCH₃) protons. ~2.8-3.5 ppm (m, 4H): Piperidine protons adjacent to nitrogen (C2, C6). ~1.5-2.2 ppm (m, 4H): Remaining piperidine ring protons (C4, C5). Broad singlets (2H): -OH and -NH protons (exchangeable with D₂O). |

| ¹³C NMR | ~175 ppm: Ester carbonyl carbon (C=O). ~70 ppm: Quaternary carbon bearing OH and ester (C3). ~52 ppm: Methyl ester carbon (-OCH₃). ~45-55 ppm: Piperidine carbons adjacent to nitrogen (C2, C6). ~20-35 ppm: Remaining piperidine carbons (C4, C5). |

| IR Spec. | 3300-3500 cm⁻¹ (broad): O-H and N-H stretching vibrations. 2850-2950 cm⁻¹: Aliphatic C-H stretching. ~1730 cm⁻¹ (strong): C=O stretching of the ester. 1100-1250 cm⁻¹: C-O stretching. |

| Mass Spec. | [M+H]⁺ = 160.1 m/z: Protonated molecular ion. Key Fragments: Loss of H₂O (m/z 142), loss of -OCH₃ (m/z 129), loss of -COOCH₃ (m/z 101). |

Stability and Storage

Given its functional groups, this compound requires specific storage conditions to ensure long-term stability.

-

Hydrolytic Stability: The methyl ester is susceptible to hydrolysis under both strong acidic and basic conditions. Therefore, exposure to aqueous solutions with extreme pH should be avoided.

-

Oxidative Stability: The secondary amine can be susceptible to air oxidation over time.

-

Recommended Storage: For long-term stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Refrigeration (2-8 °C) is recommended to minimize degradation.

Conclusion

This compound is a hydrophilic building block with significant potential for applications in medicinal chemistry and organic synthesis. Its unique constellation of a secondary amine, a tertiary alcohol, and a methyl ester on a single quaternary center offers diverse opportunities for derivatization. While experimental data remains sparse, this guide provides a robust framework based on predicted physicochemical properties, a logical and field-proven synthetic strategy, and established analytical protocols. By understanding these core characteristics, researchers can effectively integrate this promising scaffold into their discovery programs to explore novel chemical space and develop next-generation therapeutics.

References

-

Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. (2021). Chemical Biology & Drug Design, 18(12). Available from: [Link]

-

Synthesis of a) Methyl 3-hydroxy-3-methylaminomethylpiperidine-1-carboxylate. (n.d.). Molbase. Available from: [Link]

-

Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. (2022). RSC Medicinal Chemistry, 13(12). Available from: [Link]

-

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3524–3529. Available from: [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing. Available from: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules, 26(16), 4998. Available from: [Link]

-

methyl 3-hydroxypiperidine-1-carboxylate (80613-04-3). (n.d.). Chemchart. Available from: [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available from: [Link]

-

This compound hydrochloride. (n.d.). PubChem. Available from: [Link]

-

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride. (n.d.). MySkinRecipes. Available from: [Link]

-

Methyl Piperidine-3-Carboxylate Hydrochloride. (n.d.). IndiaMART. Available from: [Link]

-

METHYL PIPERIDINE-3-CARBOXYLATE. (2024). ChemBK. Available from: [Link]

Sources

- 1. PubChemLite - this compound hydrochloride (C7H13NO3) [pubchemlite.lcsb.uni.lu]

- 2. guidechem.com [guidechem.com]

- 3. methyl 3-hydroxypiperidine-1-carboxylate (80613-04-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural Elucidation of Methyl 3-hydroxypiperidine-3-carboxylate

Introduction

Methyl 3-hydroxypiperidine-3-carboxylate is a heterocyclic compound featuring a piperidine core, a scaffold of significant interest in medicinal chemistry and drug development.[1] The precise arrangement of the tertiary alcohol and the methyl ester on the C3 quaternary center is critical to its chemical reactivity, biological activity, and potential as a synthetic intermediate. An unambiguous determination of its structure is therefore not merely an academic exercise but a foundational requirement for its application in pharmaceutical research.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule. We will move beyond procedural descriptions to explore the strategic rationale behind the selection of each analytical technique, the interpretation of the resulting data, and the synthesis of that data into a cohesive, validated structural assignment. The workflow is designed to be self-validating, where insights from one technique corroborate and refine the hypotheses drawn from another.

Integrated Analytical Workflow

The structural elucidation of a novel or synthesized compound like this compound relies on a synergistic combination of spectroscopic and spectrometric techniques. No single method provides the complete picture; instead, they offer complementary pieces of the puzzle. Our approach begins with mass spectrometry to determine molecular weight and formula, proceeds to infrared spectroscopy to identify functional groups, and then uses a suite of nuclear magnetic resonance experiments to map the molecular skeleton and connectivity. Finally, where possible, X-ray crystallography provides the definitive, unambiguous solid-state structure.

Caption: Integrated workflow for structural elucidation.

Section 1: Mass Spectrometry (MS) - The Molecular Blueprint

Mass spectrometry is the first critical step, providing the molecular weight (MW) and, with high-resolution instruments, the molecular formula. For piperidine derivatives, electrospray ionization (ESI) is an effective soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing initial fragmentation and giving a clear indication of the molecular mass.[2][3]

Experimental Protocol: ESI-MS/MS

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution analysis.

-

Ionization: Infuse the sample solution into the ESI source in positive ion mode. Set the source temperature to approximately 80-120°C.[3]

-

Full Scan (MS1): Acquire a full scan spectrum to identify the [M+H]⁺ ion. For C₇H₁₃NO₃ (MW = 159.18 g/mol ), the target m/z is 160.0968.[4]

-

Tandem MS (MS/MS): Isolate the precursor ion (m/z 160.1) and subject it to collision-induced dissociation (CID) with nitrogen or argon gas.[5] This will induce fragmentation, providing structural clues.

Data Interpretation

The fragmentation of piperidine alkaloids is well-studied and provides valuable structural information.[5][6] The primary fragmentation pathway often involves the neutral loss of water (H₂O) from the hydroxyl group.[3][6]

| Ion | Predicted m/z | Origin |

| [M+H]⁺ | 160.1 | Protonated parent molecule |

| [M+H-H₂O]⁺ | 142.1 | Loss of water from the tertiary alcohol |

| [M+H-CH₃OH]⁺ | 128.1 | Loss of methanol from the ester |

| [M+H-COOCH₃]⁺ | 101.1 | Loss of the methoxycarbonyl radical (less common in ESI) |

The observation of a strong neutral loss of 18 Da (water) is highly characteristic of the hydroxyl group's presence.[6]

Section 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this compound, we expect to see characteristic absorption bands for the hydroxyl (O-H), amine (N-H), ester carbonyl (C=O), and C-O bonds.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond).

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[8]

-

Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.

Data Interpretation

The IR spectrum provides a distinct fingerprint of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3500 - 3200 (broad) | O-H stretch | Tertiary Alcohol | Confirms the hydroxyl group. Broadness indicates hydrogen bonding.[9] |

| 3400 - 3250 (medium) | N-H stretch | Secondary Amine | Confirms the piperidine ring nitrogen is not fully substituted. |

| 2950 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Confirms the hydrocarbon backbone and methyl group. |

| ~1735 | C=O stretch | Ester | Strong, sharp peak characteristic of a saturated ester carbonyl.[7][10] |

| 1300 - 1000 | C-O stretch | Ester and Alcohol | Confirms the C-O single bonds of the ester and alcohol functionalities.[7] |

The presence of a strong, sharp peak around 1735 cm⁻¹ is definitive evidence for the ester group, while a broad O-H stretch confirms the alcohol.[8][10]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton

NMR is the most powerful technique for elucidating the complete 2D structure in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of every atom's position in the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration (proton count), and splitting patterns (coupling).

-

¹³C NMR & DEPT-135: Acquire a proton-decoupled carbon spectrum to count the number of unique carbons. A DEPT-135 experiment is crucial to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in DEPT-135.

-

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through 2-3 bonds), revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are 2-3 bonds away, allowing for the connection of molecular fragments across non-protonated (quaternary) centers.

Data Interpretation and Structural Assembly

| Predicted ¹H NMR Data (in CDCl₃) | | Predicted ¹³C NMR Data (in CDCl₃) | | :--- | :--- | :--- | :--- | | Proton | δ (ppm) | Carbon | δ (ppm) | | -OCH₃ | ~3.75 (s, 3H) | C=O | ~175 | | H2, H6 | ~3.0-3.3 (m, 4H) | C3 (Quaternary) | ~70 | | H4, H5 | ~1.6-2.0 (m, 4H) | C2, C6 | ~45-50 | | -OH | Variable (br s, 1H) | -OCH₃ | ~52 | | -NH | Variable (br s, 1H) | C4, C5 | ~25-30 |

Structural Assembly using 2D NMR:

-

Identify Spin Systems (COSY): The COSY spectrum will show correlations between H2↔H?, H4↔H5, and H5↔H6. Note that H2 and H4 do not couple because they are separated by the C3 quaternary carbon. This immediately points to substitution at C3.

-

Assign Carbons (HSQC): The HSQC spectrum will directly link each proton signal to its corresponding carbon signal (e.g., the signal at ~3.75 ppm links to the carbon at ~52 ppm).

-

Connect the Fragments (HMBC): The HMBC experiment provides the definitive connections.

Caption: Key HMBC correlations confirming the structure.

-

Key Correlation 1: The methyl protons (~3.75 ppm) will show a strong correlation to the ester carbonyl carbon (~175 ppm) and a weaker correlation to the C3 quaternary carbon (~70 ppm). This confirms the methyl ester group is attached to C3.

-

Key Correlation 2: The protons on C2 and C4 will both show correlations to the C3 quaternary carbon, definitively placing the substitution at the 3-position and linking the two sides of the ring.

Section 4: Single-Crystal X-ray Crystallography - The Gold Standard

While the combination of MS and NMR provides a highly confident 2D structure, only single-crystal X-ray crystallography can deliver an unambiguous 3D structure in the solid state. It provides precise bond lengths, bond angles, and conformational details, such as the piperidine ring's preferred chair conformation.[11][12]

Experimental Protocol: X-ray Diffraction

-

Crystal Growth (The Critical Step): High-quality single crystals are paramount.[13] This is often achieved by slow evaporation of a saturated solution of the compound. Solvents like ethanol, ethyl acetate, or methanol/water mixtures are common choices for piperidine derivatives.[13]

-

Mounting and Data Collection: A suitable crystal (0.1-0.3 mm) is mounted on a goniometer head and cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations.[11] The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα), and diffraction data are collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell and space group. The atomic positions are determined using direct methods, and the structural model is refined against the experimental data to achieve the final, high-resolution structure.[13]

Data Interpretation

The output of a successful crystallographic experiment is a 3D model of the molecule. For this compound, this would:

-

Confirm Connectivity: Unambiguously prove the attachment of the hydroxyl and methyl carboxylate groups to the C3 position.

-

Determine Conformation: Show that the piperidine ring adopts a chair conformation, which is the most stable arrangement.[14]

-

Elucidate Intermolecular Interactions: Reveal hydrogen bonding patterns in the crystal lattice, for instance, between the hydroxyl group of one molecule and the amine or ester oxygen of a neighboring molecule.

Conclusion

References

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. Available at: [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). ResearchGate. Available at: [Link]

-

Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (2006). SciSpace. Available at: [Link]

-

Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine. IUCr Journals. Available at: [Link]

-

Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (n.d.). ResearchGate. Available at: [Link]

-

Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (2006). SciELO. Available at: [Link]

-

Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science. Available at: [Link]

-

Piperidine. (n.d.). Wikipedia. Available at: [Link]

-

Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

-

Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. Available at: [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

This compound hydrochloride. (n.d.). PubChemLite. Available at: [Link]

-

Piperidine. (n.d.). SpectraBase. Available at: [Link]

-

FTIR of the methyl esters and hydroxylated unsaturated methyl esters. (2023). ResearchGate. Available at: [Link]

-

How can I distinguish Ester bond from -COOH in FT-IR? (2019). ResearchGate. Available at: [Link]

-

FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic... (n.d.). ResearchGate. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

Enhanced microwave-assisted methodology for obtaining cutin monomers from tomato peel. (2024). Frontiers in Plant Science. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2022). MDPI. Available at: [Link]

-

Methyl piperidine-3-carboxylate. (n.d.). PubChem. Available at: [Link]

-

Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate. (n.d.). PubChemLite. Available at: [Link]

-

methyl 3-hydroxypiperidine-1-carboxylate (80613-04-3). (n.d.). Chemchart. Available at: [Link]

-

Cas 1095010-45-9, Methyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate. (n.d.). LookChem. Available at: [Link]

- Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016). Google Patents.

- Synthetic method of N-t-butyloxycarboryl-3-piperidone. (2015). Google Patents.

-

Structure elucidation of mono-(hydroxymethyl)- and di-(hydroxymethyl)-3-hydroxypyridines. (1966). Journal of Chromatography. Available at: [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2001). ResearchGate. Available at: [Link]

-

Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates. (2021). MDPI. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. PubChemLite - this compound hydrochloride (C7H13NO3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Frontiers | Enhanced microwave-assisted methodology for obtaining cutin monomers from tomato peel [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.iucr.org [journals.iucr.org]

- 12. journals.iucr.org [journals.iucr.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Piperidine - Wikipedia [en.wikipedia.org]

Navigating the Synthesis and Application of Methyl 3-Hydroxypiperidine-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of Substituted Piperidines in Medicinal Chemistry

The piperidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. The introduction of multiple functional groups onto this heterocyclic framework further enhances its utility, enabling the fine-tuning of physicochemical properties and pharmacological activity. This guide focuses on a specific, yet highly valuable derivative: Methyl 3-hydroxypiperidine-3-carboxylate. While not a widely commercialized compound, its synthesis and potential applications offer significant insights for researchers engaged in the design and development of novel therapeutics.

This document provides a comprehensive technical overview of this compound, including its identification, proposed synthetic routes, expected physicochemical and spectroscopic properties, and its potential applications as a key building block in drug development. The methodologies and insights presented herein are curated to provide researchers with the foundational knowledge required to leverage this and similar scaffolds in their scientific endeavors.

Compound Identification

While a dedicated CAS number for the free base form of this compound is not readily found in major chemical databases, its hydrochloride salt is indexed in PubChem, signifying its relevance in chemical synthesis and patent literature.

| Property | Value | Source |

| Compound Name | This compound hydrochloride | [1] |

| Molecular Formula | C₇H₁₄ClNO₃ | [1] |

| Molecular Weight | 195.64 g/mol | [1] |

| Canonical SMILES | COC(=O)C1(CCCNC1)O.Cl | [1] |

| InChI Key | XTESLNLUWWTVGF-UHFFFAOYSA-N | [1] |

Strategic Synthesis: A Proposed Methodological Approach

The synthesis of this compound can be approached through several strategic pathways, leveraging established methodologies for the functionalization of the piperidine core. A logical and efficient approach begins with a suitably N-protected piperidin-3-one. The following protocol outlines a proposed multi-step synthesis.

Experimental Workflow: From N-Protected Piperidin-3-one to the Target Compound

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

Step 1: Synthesis of N-Boc-piperidin-3-one

The synthesis of the N-protected starting material is a critical first step. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the piperidine nitrogen due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

-

To a solution of 3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the resulting N-Boc-3-hydroxypiperidine by column chromatography.

-

The protected alcohol is then oxidized to the ketone, N-Boc-piperidin-3-one, using a mild oxidizing agent like Dess-Martin periodinane or by Swern oxidation.

Step 2: Cyanohydrin Formation

The introduction of the carboxylate precursor at the 3-position is achieved via a cyanohydrin formation.

-

Dissolve N-Boc-piperidin-3-one in a dry, aprotic solvent such as dichloromethane.

-

Add a catalytic amount of a Lewis acid, for example, zinc iodide (ZnI₂).

-

Slowly add trimethylsilyl cyanide (TMSCN) at 0 °C.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Quench the reaction carefully with an aqueous solution and extract the product.

-

The resulting TMS-protected cyanohydrin is typically hydrolyzed during workup to yield N-Boc-3-hydroxy-3-cyanopiperidine.

Step 3: Hydrolysis of the Nitrile and Esterification

The nitrile group is then converted to the methyl ester. This can often be achieved in a single step using acidic methanol.

-

Dissolve the crude N-Boc-3-hydroxy-3-cyanopiperidine in an excess of methanolic hydrochloride (prepared by bubbling HCl gas through dry methanol or by the careful addition of acetyl chloride to cold methanol).

-

Heat the reaction mixture at reflux for several hours until the nitrile is fully converted, as monitored by IR spectroscopy (disappearance of the C≡N stretch) and LC-MS.

-

Remove the solvent under reduced pressure to yield the crude Methyl N-Boc-3-hydroxypiperidine-3-carboxylate.

Step 4: N-Deprotection

The final step involves the removal of the Boc protecting group to yield the target compound.

-

Dissolve the Boc-protected ester in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-2 hours.

-

Evaporate the solvent and excess acid to obtain the crude product, typically as the corresponding salt (e.g., hydrochloride or trifluoroacetate).

-

The product can be purified by recrystallization or precipitation.

Physicochemical and Spectroscopic Characterization (Predicted)

Given the absence of extensive experimental data for this compound, the following properties are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Physical State | Likely a solid at room temperature, especially as the hydrochloride salt. | Similar small, functionalized piperidines are often crystalline solids. |

| Solubility | The hydrochloride salt is expected to be soluble in water and polar protic solvents like methanol and ethanol. The free base would have higher solubility in less polar organic solvents. | The presence of the ionic salt and polar functional groups enhances aqueous solubility. |

| ¹H NMR | Complex multiplet patterns for the piperidine ring protons (δ 2.5-3.5 ppm). A singlet for the methyl ester protons (δ ~3.7 ppm). A broad singlet for the hydroxyl and amine protons (exchangeable with D₂O). | Based on spectral data of similar piperidine derivatives. |

| ¹³C NMR | A signal for the ester carbonyl carbon (δ ~170-175 ppm). A signal for the quaternary carbon bearing the hydroxyl and ester groups (δ ~70-80 ppm). Signals for the piperidine ring carbons (δ ~20-60 ppm). A signal for the methyl ester carbon (δ ~52 ppm). | In line with typical chemical shifts for these functional groups. |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z 160.0968. | Calculated for the molecular formula C₇H₁₄NO₃⁺. |

| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹). N-H stretch (~3300 cm⁻¹). C=O stretch of the ester (~1730 cm⁻¹). C-O stretches (~1250-1050 cm⁻¹). | Characteristic vibrational frequencies for the present functional groups. |

Applications in Drug Development: A Versatile Chiral Building Block

The 3-hydroxy-3-carboxypiperidine scaffold is a valuable building block in medicinal chemistry for several reasons. The presence of a tertiary alcohol introduces a chiral center, allowing for the synthesis of enantiomerically pure compounds. The hydroxyl and ester functionalities provide handles for further chemical modification, enabling the exploration of structure-activity relationships.

Potential Therapeutic Areas:

-

Neuroscience: The piperidine core is a common feature in centrally acting agents. The polarity imparted by the hydroxyl group can influence blood-brain barrier permeability.

-

Oncology: Chiral intermediates are crucial in the synthesis of targeted cancer therapies, such as kinase inhibitors.[2]

-

Infectious Diseases: The scaffold can be incorporated into antiviral and antibacterial agents.

Logical Pathway for Integration into Drug Discovery Programs

Caption: Diversification strategy for this compound in a drug discovery context.

The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides. Alternatively, the ester can be directly converted to amides. The secondary amine of the piperidine ring is another point of diversification, allowing for the introduction of various substituents to modulate properties such as solubility, lipophilicity, and target engagement.

Safety and Handling

While a specific safety data sheet for this compound is not available, precautions should be taken based on the reactivity of its functional groups and the known hazards of similar piperidine derivatives.

-

Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a synthetically accessible and highly versatile building block for drug discovery. Its trifunctional nature provides multiple handles for chemical modification, enabling the rapid generation of diverse compound libraries. While not a common commercially available product, the synthetic strategies outlined in this guide provide a clear path for its preparation in a laboratory setting. The insights into its potential applications and derivatization strategies should empower medicinal chemists to leverage this and similar scaffolds in the pursuit of novel and effective therapeutic agents.

References

- Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.

- PubChemLite. (n.d.). This compound hydrochloride (C7H13NO3).

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 3-hydroxypiperidine-3-carboxylate

Abstract

Methyl 3-hydroxypiperidine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile chiral building block for more complex pharmaceutical agents. The piperidine scaffold is a common motif in a wide array of bioactive molecules and natural products.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We present a detailed interpretation of predicted spectral data, grounded in the analysis of structurally related compounds and established spectroscopic principles. Furthermore, this guide furnishes detailed, field-proven protocols for data acquisition, designed to ensure reproducibility and scientific rigor for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The structural integrity of a synthetic building block is the foundation of its utility. This compound possesses a unique combination of functional groups—a secondary amine, a tertiary alcohol, and a methyl ester—all anchored to a piperidine ring. This arrangement presents a distinct spectroscopic fingerprint.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | [2] |

| Monoisotopic Mass | 159.090 g/mol | [2] |

| IUPAC Name | This compound | |

| SMILES | COC(=O)C1(CCCNC1)O | [2] |

| InChI Key | XTESLNLUWWTVGF-UHFFFAOYSA-N | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides a detailed map of the carbon-hydrogen framework.

Experimental Rationale: Solvent Selection

The choice of solvent is critical for high-quality NMR data. Deuterated chloroform (CDCl₃) is a primary choice due to its excellent solubilizing power for a wide range of organic compounds and its relatively simple solvent signal. However, for a molecule with labile protons (N-H and O-H), deuterated water (D₂O) or the addition of a D₂O shake can be employed. This is a self-validating step; the disappearance of signals in the presence of D₂O confirms their assignment as exchangeable protons.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin splitting), and their relative numbers (integration). The predicted data below is synthesized from analysis of similar structures such as 3-hydroxy-1-methylpiperidine and methyl piperidine-3-carboxylate.[3][4]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Interpretation |

|---|---|---|---|---|

| -OCH₃ | ~3.75 | Singlet (s) | 3H | The three equivalent protons of the methyl ester are deshielded by the adjacent oxygen, appearing as a sharp singlet. |

| Piperidine H2, H4, H5, H6 | 1.5 - 3.2 | Multiplets (m) | 8H | The piperidine ring protons exhibit complex splitting patterns due to diastereotopicity and coupling with each other. Protons α to the nitrogen (H2, H6) are expected further downfield (~2.8-3.2 ppm) compared to the other ring protons. |

| -NH | ~2.5 | Broad Singlet (br s) | 1H | The secondary amine proton is typically broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Its position is concentration and solvent-dependent. |

| -OH | ~3.0 | Broad Singlet (br s) | 1H | The tertiary alcohol proton is also broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon environment in the molecule. The predicted chemical shifts are based on established ranges for similar functional groups.[5][6]

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Rationale and Interpretation |

|---|---|---|

| C =O | ~175 | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| C 3-OH | ~70 | This quaternary carbon, bonded to both an oxygen and the carboxyl group, is found in the characteristic range for carbons bearing an alcohol. |

| -OC H₃ | ~52 | The methyl ester carbon appears in the typical range for methoxy groups. |

| C 2, C 6 | ~45-50 | The carbons adjacent to the nitrogen atom are deshielded relative to other aliphatic carbons. |

| C 4, C 5 | ~20-35 | These aliphatic carbons of the piperidine ring are expected in the standard alkane region. |

Standard NMR Acquisition Protocol

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).

-

Instrumentation: The spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule as it is a soft ionization technique that typically yields the intact molecular ion.[7][8]

Analysis of the Mass Spectrum

The positive ion mode ESI-MS is expected to show a prominent protonated molecular ion [M+H]⁺. Analysis of fragmentation patterns in tandem MS (MS/MS) experiments can further validate the structure.

Table 3: Predicted ESI-MS Data

| Ion | Predicted m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | 160.097 | The protonated molecular ion confirms the molecular weight of the compound.[2] |

| [M+Na]⁺ | 182.079 | The sodium adduct is commonly observed in ESI-MS.[2] |

| [M+H-H₂O]⁺ | 142.086 | A characteristic fragment resulting from the neutral loss of water from the tertiary alcohol, a common pathway for hydroxy-piperidines.[2][7] |

| [M+H-CH₃OH]⁺ | 128.065 | Loss of methanol from the ester group is another plausible fragmentation pathway. |

ESI-MS Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent system, typically a mixture of water/methanol or water/acetonitrile with 0.1% formic acid to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage (~3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

-

Tandem MS (Optional): For fragmentation analysis, select the [M+H]⁺ ion (m/z 160.1) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Interpretation of the IR Spectrum

The IR spectrum of this compound will be characterized by several key absorption bands that confirm its structure.

Table 4: Predicted Key IR Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Alcohol (-OH) | O-H stretch | 3200 - 3600 | Broad |

| Amine (-NH) | N-H stretch | 3200 - 3500 | Medium, often overlaps with O-H |

| Alkane (-CH) | C-H stretch | 2850 - 3000 | Strong |

| Ester (C=O) | C=O stretch | ~1735 | Strong, sharp |

| Ester (C-O) | C-O stretch | 1150 - 1250 | Strong |

The broadness of the O-H and N-H stretching bands is a direct result of intermolecular hydrogen bonding, a key physical characteristic of this molecule. The strong, sharp peak around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group.

Attenuated Total Reflectance (ATR)-IR Protocol

-

Sample Preparation: Place a small amount of the neat sample (if liquid or oil) or a finely ground powder (if solid) directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is a crucial self-validating step to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR press and apply firm, even pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Integrated Spectroscopic Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they allow for the unambiguous confirmation of the molecular structure.

Sources

- 1. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 2. PubChemLite - this compound hydrochloride (C7H13NO3) [pubchemlite.lcsb.uni.lu]

- 3. 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR spectrum [chemicalbook.com]

- 4. Methyl piperidine-3-carboxylate | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

discovery and history of 3-hydroxypiperidine derivatives

An In-depth Technical Guide to the Discovery and History of 3-Hydroxypiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-hydroxypiperidine moiety represents a quintessential "privileged scaffold" in medicinal chemistry, transitioning from a recurring motif in natural alkaloids to a cornerstone in the architecture of modern synthetic drugs.[1][2] Its unique combination of a rigid six-membered ring, a basic nitrogen atom, and a stereogenic hydroxyl group provides a versatile framework for engaging with biological targets, influencing both pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive exploration of the 3-hydroxypiperidine core, charting its historical evolution, detailing the pivotal advancements in its synthesis—from classical resolutions to cutting-edge biocatalysis—and examining its profound impact on drug discovery, exemplified by the revolutionary Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.

The Emergence of a Privileged Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic structures found in pharmaceuticals and natural products.[3] The strategic placement of a hydroxyl group at the C-3 position introduces chirality and a crucial hydrogen bonding donor/acceptor site, significantly enhancing the molecule's potential for specific, high-affinity interactions with protein targets.[2] This structural feature is not a recent discovery but has been identified in a variety of natural products, including sedative and hypnotic alkaloids.[4]

The true value of the 3-hydroxypiperidine scaffold was unlocked with the advent of modern synthetic chemistry. Its utility lies in its dual nature: the piperidine nitrogen allows for modifications to tune basicity and lipophilicity, while the hydroxyl group serves as a handle for further functionalization or as a key pharmacophoric element.[5] This adaptability has cemented its status as an indispensable building block in the synthesis of drugs targeting a wide array of conditions, from neurological disorders and diabetes to viral infections and cancer.[1][6][7]

Evolution of Synthetic Methodologies: A Journey in Stereocontrol

The primary challenge in harnessing the potential of 3-hydroxypiperidine has always been the control of its stereochemistry. The biological activity of enantiomers can differ dramatically, making access to stereopure forms a critical objective. The synthetic approaches have evolved significantly over time, reflecting broader trends in organic chemistry toward efficiency, selectivity, and sustainability.

Classical Approaches: Reduction and Resolution

The earliest and most straightforward methods for producing 3-hydroxypiperidine involved the reduction of 3-hydroxypyridine or 3-piperidone.[6][8] These methods, often employing catalytic hydrogenation, are effective but yield a racemic mixture of (R)- and (S)-enantiomers.

To isolate the desired enantiomer, chemists relied on classical resolution. This technique involves reacting the racemic 3-hydroxypiperidine with a chiral resolving agent, such as L-camphorsulfonic acid or a tartaric acid derivative, to form a pair of diastereomeric salts.[9][10] These salts, having different physical properties, can then be separated by fractional crystallization. While effective, this method is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer, and often involves tedious, multi-step processes.[9][10]

The Modern Era: Catalytic Asymmetric Synthesis

The limitations of classical resolution spurred the development of catalytic asymmetric methods designed to create the desired stereocenter selectively from a prochiral precursor.

Rhodium-Catalyzed Reactions: A significant advancement has been the development of rhodium-catalyzed asymmetric reactions. For instance, the asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine derivative can furnish 3-substituted tetrahydropyridines with excellent enantioselectivity.[11][12] This powerful C-C bond-forming reaction provides a versatile entry point to a wide range of enantioenriched 3-substituted piperidines.[11][12]